Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Description
Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (CAS: 477864-44-1) is a methylated heterocyclic compound featuring a benzodioxole moiety linked via a methyl group to a 4-hydroxy-2-oxo-1,2-dihydropyridine core, with an additional acetate ester functional group. This compound is commercially available at 95% purity through suppliers like AK Scientific .
Properties
IUPAC Name |
methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-15(19)7-11-12(18)4-5-17(16(11)20)8-10-2-3-13-14(6-10)23-9-22-13/h2-6,18H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUSYSOMGMSVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Pyridine Ring Construction: The pyridine ring is constructed via a condensation reaction involving appropriate precursors.
Coupling Reaction: The benzodioxole and pyridine moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of benzodioxole, dihydropyridinone, and ester groups. Key analogues include:
Key Observations:
- Substituent Effects: Replacing the benzodioxole group with a 3,4-dimethoxybenzyl group (as in CAS 477871-81-1) alters electronic properties and solubility.
- Backbone Modifications: Compound 21f () replaces the dihydropyridinone core with a pyrazole ring and introduces a hydroxamic acid group, a known pharmacophore for enzyme inhibition (e.g., histone deacetylases or matrix metalloproteinases) .
Commercial Availability
- The target compound is less widely available (1 supplier) compared to its dimethoxy analogue (4 suppliers), reflecting differing demand or synthetic complexity .
Biological Activity
Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound through diverse research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H19N3O4
- Molecular Weight : 361.42 g/mol
- Canonical SMILES : CCCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
These properties indicate a complex structure that may interact with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been tested against several cancer cell lines, including:
- Caco2 (Colorectal adenocarcinoma)
- HCT116 (Colorectal carcinoma)
- MDA-MB 231 (Breast carcinoma)
In a comparative study, a related compound demonstrated an IC50 value of less than 10 μM against these cell lines, suggesting strong potential for further development as an anticancer agent .
Kinase Inhibition
The compound’s structural features suggest it may inhibit specific kinases involved in cancer progression. In particular, it has been noted that certain derivatives act as inhibitors for DYRK1A and GSK3α/β kinases. The presence of hydroxyl groups appears crucial for enhancing kinase inhibition activity, with some compounds exhibiting sub-micromolar IC50 values .
In Vitro Studies
- Cell Proliferation Assays : Various studies have measured the impact of this compound on tumor cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Caco2 | <10 |
| Compound B | HCT116 | <10 |
| Compound C | MDA-MB 231 | <15 |
Mechanistic Studies
Mechanistic studies have explored the pathways through which this compound exerts its effects. For example:
- Apoptosis Induction : Evidence suggests that treatment with similar compounds leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to cause G1 phase arrest in cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
